molecular formula C8H8BBrN2O5 B12046141 2-(3-bromo-1,2-oxazol-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-(3-bromo-1,2-oxazol-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B12046141
M. Wt: 302.88 g/mol
InChI Key: CJCKOVAFKKYJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromo-1,2-oxazol-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-1,2-oxazol-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring, bromination, and the construction of the dioxazaborocane core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-1,2-oxazol-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom in the oxazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(3-bromo-1,2-oxazol-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-bromo-1,2-oxazol-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets and pathways. The brominated oxazole ring and dioxazaborocane core play crucial roles in its reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3-bromo-1,2-oxazol-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione stands out due to its unique dioxazaborocane core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H8BBrN2O5

Molecular Weight

302.88 g/mol

IUPAC Name

2-(3-bromo-1,2-oxazol-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C8H8BBrN2O5/c1-12-3-7(13)15-9(16-8(14)4-12)5-2-6(10)11-17-5/h2H,3-4H2,1H3

InChI Key

CJCKOVAFKKYJKJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=NO2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.